molecular formula C18H25N7O5 B12707451 L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- CAS No. 128055-84-5

L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)-

Cat. No.: B12707451
CAS No.: 128055-84-5
M. Wt: 419.4 g/mol
InChI Key: WMEBYZMMWCLYDW-AVGNSLFASA-N
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Description

L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- is a complex organic compound with a molecular formula of C17H23N7O5 This compound is known for its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group

Preparation Methods

The synthesis of L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- involves several steps. The synthetic route typically starts with the preparation of the prolinamide group, followed by the introduction of the pyrimidinyl carbonyl group and the histidyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and protein binding. In medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate biological pathways. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-N-methyl-, (S)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other prolinamide derivatives and pyrimidinyl carbonyl compounds, but none possess the exact same combination of groups and properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

128055-84-5

Molecular Formula

C18H25N7O5

Molecular Weight

419.4 g/mol

IUPAC Name

(4S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C18H25N7O5/c1-24-5-3-4-13(24)17(29)23-16(28)11(6-10-8-19-9-20-10)21-15(27)12-7-14(26)25(2)18(30)22-12/h8-9,11-13H,3-7H2,1-2H3,(H,19,20)(H,21,27)(H,22,30)(H,23,28,29)/t11-,12-,13-/m0/s1

InChI Key

WMEBYZMMWCLYDW-AVGNSLFASA-N

Isomeric SMILES

CN1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N(C(=O)N3)C

Canonical SMILES

CN1CCCC1C(=O)NC(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N(C(=O)N3)C

Origin of Product

United States

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